



Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions with m-Carborane

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Compound of Interest		
Compound Name:	m-Carborane	
Cat. No.:	B099378	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction: Icosahedral carboranes, particularly the meta-carborane (1,7-C₂B₁₀H₁₂) isomer, are increasingly recognized as crucial building blocks in medicinal chemistry and materials science.[1] Often considered three-dimensional bioisosteres of phenyl rings, they offer enhanced metabolic stability and hydrophobicity, making them valuable pharmacophores in drug design.[2][3] The functionalization of **m-carborane** cages, especially at the boron vertices, is essential for elaborating their structures and tuning their properties. Palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile strategy for creating carbon-boron and heteroatom-boron bonds, enabling the synthesis of a diverse range of functionalized **m-carborane** derivatives.[4] These methods provide reliable pathways to compounds that were previously difficult to access.[5]

This document provides detailed application notes and experimental protocols for key palladium-catalyzed cross-coupling reactions involving **m-carborane**, including Suzuki-Miyaura, Heck-type, Sonogashira, and Buchwald-Hartwig amination reactions.

General Catalytic Cycle for Palladium-Catalyzed Cross-Coupling

The majority of palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle involving Pd(0) and Pd(II) intermediates. The cycle typically consists of three

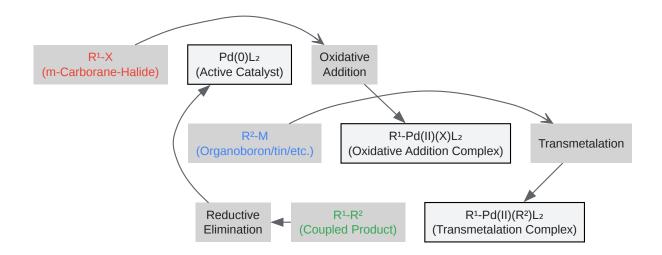


Methodological & Application

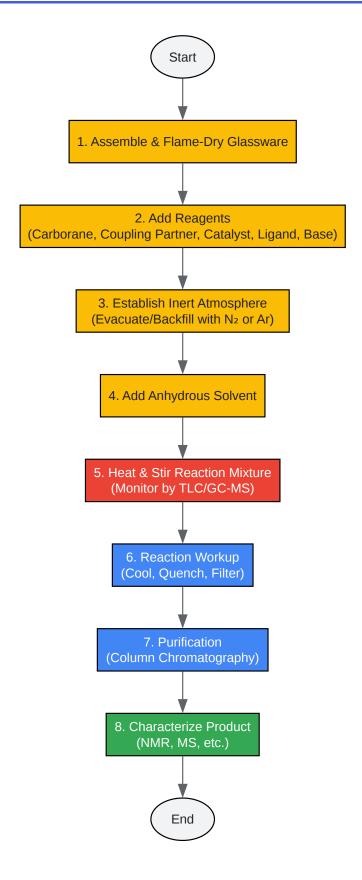
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main steps: oxidative addition, transmetalation (for coupling reactions like Suzuki, Sonogashira, and Stille) or migratory insertion (for Heck reactions), and reductive elimination.[6][7][8]









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